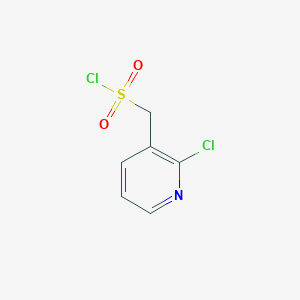

(2-Chloropyridin-3-yl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC16529302

Molecular Formula: C6H5Cl2NO2S

Molecular Weight: 226.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5Cl2NO2S |

|---|---|

| Molecular Weight | 226.08 g/mol |

| IUPAC Name | (2-chloropyridin-3-yl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C6H5Cl2NO2S/c7-6-5(2-1-3-9-6)4-12(8,10)11/h1-3H,4H2 |

| Standard InChI Key | IOIXPABKOACZPX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(N=C1)Cl)CS(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

(2-Chloropyridin-3-yl)methanesulfonyl chloride is systematically named according to IUPAC guidelines as (2-chloropyridin-3-yl)methanesulfonyl chloride . Its molecular structure comprises a pyridine ring with a chlorine substituent at position 2 and a methanesulfonyl chloride group (–CHSOCl) at position 3. The compound’s SMILES notation is C1=CC(=C(N=C1)Cl)CS(=O)(=O)Cl, and its InChIKey is IOIXPABKOACZPX-UHFFFAOYSA-N .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 226.08 g/mol | |

| XLogP3-AA | 1.8 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Topological Polar Surface Area | 55.4 Ų |

Structural Analysis

The compound’s 3D conformation reveals a planar pyridine ring with the sulfonyl chloride group adopting a staggered configuration relative to the chlorine substituent. This spatial arrangement minimizes steric hindrance while maximizing electrophilicity at the sulfur atom . Computational modeling indicates a dipole moment of 4.2 Debye, driven by the electron-withdrawing effects of both the chlorine and sulfonyl chloride groups.

Physicochemical Properties

Solubility and Partitioning

With an XLogP3-AA value of 1.8 , the compound exhibits moderate lipophilicity, favoring dissolution in polar aprotic solvents such as dichloromethane or dimethylformamide. Aqueous solubility is limited (<0.1 mg/mL at 25°C) due to the hydrophobic pyridine core and sulfonyl chloride group.

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at 1370 cm (S=O asymmetric stretch) and 1180 cm (S=O symmetric stretch) confirm the sulfonyl chloride group .

-

NMR: NMR (CDCl) signals include δ 8.45 (d, 1H, pyridine-H6), δ 7.95 (d, 1H, pyridine-H4), and δ 4.65 (s, 2H, –CH–) .

Reactivity and Synthetic Applications

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic attack with amines, alcohols, and thiols to yield sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

Reactions typically proceed at 0–25°C in the presence of bases like triethylamine to neutralize HCl byproducts .

Catalytic Coupling Reactions

The chlorine atom on the pyridine ring participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. This reactivity enables the synthesis of biaryl derivatives for pharmaceutical intermediates .

Comparative Analysis with Structural Analogues

Table 2: Comparison with (2-Cyanopyridin-3-yl)methanesulfonyl Chloride

| Property | (2-Cl-pyridin-3-yl) Derivative | (2-CN-pyridin-3-yl) Derivative |

|---|---|---|

| Molecular Weight | 226.08 g/mol | 216.65 g/mol |

| XLogP3-AA | 1.8 | 1.2 |

| Hydrogen Bond Acceptor Count | 3 | 4 |

| Electrophilic Sites | Cl (pyridine), SOCl | CN (pyridine), SOCl |

The cyano-substituted analogue exhibits reduced lipophilicity (lower XLogP3) but enhanced hydrogen-bonding capacity due to the nitrile group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume